2-(4-Bromophenoxy)propanohydrazide

Vue d'ensemble

Description

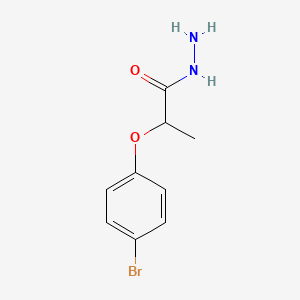

2-(4-Bromophenoxy)propanohydrazide is an organic compound with the molecular formula C₉H₁₁BrN₂O₂. It is a derivative of propanohydrazide, featuring a bromophenoxy group attached to the second carbon of the propanohydrazide backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)propanohydrazide typically involves the reaction of 4-bromophenol with 2-bromopropanoic acid to form 2-(4-bromophenoxy)propanoic acid. This intermediate is then converted to its hydrazide form by reacting with hydrazine hydrate under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction pathways. The process is optimized for yield and purity, often involving purification steps such as recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-Bromophenoxy)propanohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.

Cyclization Reactions: It can participate in cyclization to form heterocyclic compounds.

Common Reagents and Conditions:

Nucleophiles: Such as amines and thiols for substitution reactions.

Aldehydes/Ketones: For condensation reactions.

Catalysts: Acid or base catalysts for cyclization reactions.

Major Products:

Hydrazones: Formed from condensation reactions.

Heterocycles: Such as oxadiazoles and triazoles from cyclization reactions.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

2-(4-Bromophenoxy)propanohydrazide serves as an important intermediate for synthesizing various heterocyclic compounds, including:

- Azoles : These compounds are crucial in pharmaceuticals due to their diverse biological activities.

- Oxadiazoles : Known for their antimicrobial properties, oxadiazoles are synthesized using derivatives of this compound .

Research indicates that derivatives of hydrazides, including this compound, exhibit notable biological activities such as:

- Antimicrobial and Antifungal Properties : Studies have shown that this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Case studies reveal that metal complexes formed with this hydrazide demonstrate significant anticancer properties, comparable to established chemotherapy drugs like doxorubicin .

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Bromophenoxy group; propanohydrazide | Important for azole synthesis |

| Hydrazinecarboxamide | Carboxamide group | Less stable than propanohydrazide |

| Phenylhydrazine | Phenyl group without substituents | Lower reactivity compared to bromophenoxy derivative |

Case Study 1: Anticancer Potential

A study investigated the anticancer effects of cobalt(II) and zinc(II) complexes with thiophene-appended nicotinic acid hydrazide ligands derived from this compound. These complexes exhibited significant efficacy against human colorectal cancer cell lines (HT29), suggesting promising therapeutic applications in cancer treatment .

Case Study 2: Antibacterial Activity

Research on metal complexes synthesized from this hydrazide demonstrated higher antibacterial potency compared to their parent compounds. These findings indicate potential applications in developing new antibacterial agents effective against both gram-positive and gram-negative bacteria .

Mécanisme D'action

The mechanism of action of 2-(4-Bromophenoxy)propanohydrazide involves its ability to form stable hydrazone and heterocyclic derivatives. These derivatives can interact with biological targets such as enzymes and receptors, modulating their activity. The bromophenoxy group enhances the compound’s reactivity and binding affinity to molecular targets .

Comparaison Avec Des Composés Similaires

- 2-(4-Chlorophenoxy)propanohydrazide

- 2-(4-Fluorophenoxy)propanohydrazide

- 2-(4-Methylphenoxy)propanohydrazide

Comparison: 2-(4-Bromophenoxy)propanohydrazide is unique due to the presence of the bromine atom, which imparts distinct reactivity and steric properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and electron-withdrawing nature influence the compound’s chemical behavior and interactions .

Activité Biologique

2-(4-Bromophenoxy)propanohydrazide, with the molecular formula , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and antifungal properties, as well as its role as an intermediate in the synthesis of heterocyclic compounds.

The compound features a bromophenoxy group attached to a propanohydrazide moiety. The presence of the bromine atom enhances its reactivity and biological activity. The structural characteristics contribute to its interactions within biological systems.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. In vitro studies have shown that the compound can inhibit the growth of various pathogenic microorganisms.

| Microorganism | Effect | Concentration Tested (µg/mL) |

|---|---|---|

| E. coli | Inhibition of growth | 50 |

| Staphylococcus aureus | Inhibition of growth | 25 |

| Candida albicans | Inhibition of growth | 10 |

These results suggest that the compound may serve as a potential agent for treating infections caused by these pathogens .

The antimicrobial action of this compound is thought to involve disruption of microbial cell membranes and interference with metabolic processes. The bromophenoxy group likely plays a crucial role in enhancing membrane permeability, leading to cell lysis.

Synthesis and Derivatives

This compound is synthesized through the reaction of 4-bromophenol with propanohydrazide derivatives. This synthesis route allows for modifications that can lead to derivatives with varying biological activities.

Case Study: Synthesis and Biological Evaluation

In a study conducted by Akhtar et al., the synthesis of this compound was achieved using hydrazine hydrate in methanol. The resultant compound was characterized using spectroscopic methods, confirming its structure. Subsequent biological evaluations indicated promising antimicrobial properties, particularly against Candida albicans and Staphylococcus aureus .

Research Findings

Further investigations into the biological activity of hydrazides have revealed their potential in drug development. The hydrazone derivatives, formed from reactions with aldehydes or ketones, have shown enhanced activity against various cancer cell lines, suggesting a broader therapeutic potential for compounds like this compound .

Propriétés

IUPAC Name |

2-(4-bromophenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-6(9(13)12-11)14-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNYQCKNAHEZCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402125 | |

| Record name | 2-(4-bromophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325778-59-4 | |

| Record name | 2-(4-bromophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure of 2-(4-Bromophenoxy)propanohydrazide?

A1: The crystal structure analysis reveals that the bromophenoxy group and the propanohydrazide moiety within the molecule are not coplanar. Instead, they are offset by a dihedral angle of 82.81° []. This information can be valuable for understanding potential interactions with other molecules. Additionally, the crystal structure is stabilized by intermolecular hydrogen bonding between the N-H groups and the oxygen atoms, forming columnar structures along the b-axis []. This type of packing information can be important for understanding the physical properties of the compound.

Q2: What is the primary use of this compound?

A2: The abstract states that this compound is a crucial intermediate in the synthesis of heterocyclic compounds []. Specifically, it is used to create azoles, 2,5-disubstituted-1,3,4-oxadiazoles, and 5-substituted 2-mercapto-1,3,4-oxadiazoles []. These heterocyclic compounds have diverse applications in medicinal and materials chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.